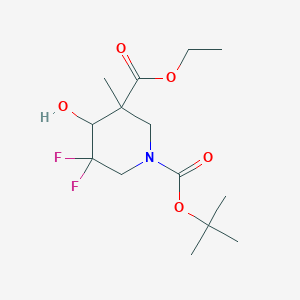
1-Tert-butyl 3-ethyl 5,5-difluoro-4-hydroxy-3-methylpiperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl 3-ethyl 5,5-difluoro-4-hydroxy-3-methylpiperidine-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-ethyl 5,5-difluoro-4-hydroxy-3-methylpiperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the tert-butyl and ethyl groups, and the incorporation of the difluoro and hydroxy functionalities. Common reagents used in these reactions include tert-butyl bromide, ethyl iodide, and difluoromethyl ketone, among others. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 3-ethyl 5,5-difluoro-4-hydroxy-3-methylpiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Tert-butyl 3-ethyl 5,5-difluoro-4-hydroxy-3-methylpiperidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-ethyl 5,5-difluoro-4-hydroxy-3-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoro and hydroxy groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate
- 1-tert-butyl 3-ethyl 5,5-difluoro-4-methoxypiperidine-1,3-dicarboxylate
Uniqueness
1-Tert-butyl 3-ethyl 5,5-difluoro-4-hydroxy-3-methylpiperidine-1,3-dicarboxylate is unique due to the presence of both difluoro and hydroxy groups on the piperidine ring, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C14H23F2NO5 |
|---|---|
Molecular Weight |
323.33 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 5,5-difluoro-4-hydroxy-3-methylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H23F2NO5/c1-6-21-10(19)13(5)7-17(8-14(15,16)9(13)18)11(20)22-12(2,3)4/h9,18H,6-8H2,1-5H3 |
InChI Key |
YHSOSPLVIKQHGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CN(CC(C1O)(F)F)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















